molecular formula C11H8F3NO2 B2599981 N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide CAS No. 903334-50-9

N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide

Cat. No. B2599981
M. Wt: 243.185
InChI Key: XBPNKUQBTDERHL-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide, commonly known as TFB, is a chemical compound used in various research and industrial applications. It is a part of a new series of benzofuran derivatives .


Synthesis Analysis

The synthesis of benzofuran derivatives, including N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide, involves the use of 1 H-NMR, 13 C-NMR, elemental analysis, and IR to confirm the structures of the produced compounds . The synthesis of these compounds has been performed as part of research into new benzofuran hybrids .


Molecular Structure Analysis

The molecular formula of N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide is C11H8F3NO2. The molecular weight is 243.185. Further details about the molecular structure can be found in the referenced papers .


Chemical Reactions Analysis

Benzofuran derivatives, including N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide, have been involved in various organic synthesis reactions . These reactions focus on the types of reactions and the stereoselectivity of products .

Scientific Research Applications

Microwave-assisted Synthesis

A study by Yong-Sheng Xie et al. (2014) demonstrated the microwave-assisted synthesis of benzofuran-2-carboxamides, highlighting their biological significance. The synthesized compounds were tested for their anti-inflammatory, analgesic, and antipyretic activities, with some derivatives showing potent activities of interest (Xie et al., 2014).

Diversity-oriented Synthesis

Research by W. Han, Jinlong Wu, and W. Dai (2014) focused on the diversity-oriented synthesis of highly functionalized benzofuran-2-carboxamides using the Ugi four-component reaction. This method provided a collection of N-aryl 2-bromoacetamides, showcasing a versatile approach for generating compounds with potential for biological application (Han, Wu, & Dai, 2014).

Fluorination Protocol

Xisheng Wang et al. (2009) reported a Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines. This protocol is essential for medicinal chemistry and synthesis, offering a broad applicability in introducing fluorine atoms into molecules (Wang, Mei, & Yu, 2009).

Molecular Docking and Biological Activities

A study by Abir Sagaama et al. (2020) explored the structural optimization, molecular docking, and biological activities of benzofuran-carboxylic acids derivatives. Their research provides insights into the potential inhibitor effects against cancer and microbial diseases, emphasizing the utility of these compounds in drug discovery (Sagaama et al., 2020).

Sigma Receptors Selective Ligands

K. Marriott and colleagues (2012) synthesized benzofuran-2-carboxamide ligands selective for sigma receptors. Their findings contribute to the understanding of sigma-1 receptor affinity, offering potential avenues for therapeutic applications (Marriott et al., 2012).

Multicomponent Synthesis Protocol

Paolo Vincetti et al. (2016) developed a microwave-assisted multicomponent protocol for synthesizing substituted benzofuran-2-carboxamides. This efficient method facilitates the rapid identification of biologically active compounds, highlighting its relevance in drug discovery campaigns (Vincetti et al., 2016).

Future Directions

Benzofuran compounds, including N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide, have attracted the attention of many chemists due to their wide range of applications in medicinal chemistry, pesticides, functional materials, and other fields . They are expected to continue to be a focus of research and development in the future .

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c12-11(13,14)6-15-10(16)9-5-7-3-1-2-4-8(7)17-9/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPNKUQBTDERHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide

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